molecular formula C19H16N6O B2579638 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea CAS No. 1311777-18-0

1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea

Cat. No.: B2579638
CAS No.: 1311777-18-0
M. Wt: 344.378
InChI Key: YRCKUDHAPVUCBA-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea is a heterocyclic urea derivative with a molecular formula of C₁₉H₁₆N₆O and a molecular weight of 344.38 g/mol (CAS: 1311777-18-0) . The compound features a pyridin-4-yl group linked via a urea moiety to a pyrazole ring substituted with a quinolin-8-ylmethyl group.

The synthesis of such compounds typically involves Curtius reaction pathways, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. Intramolecular cyclization may occur in the absence of amines, yielding pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, which can further react to form ureas . The quinoline moiety in this compound may enhance pharmacokinetic properties, such as membrane permeability or target binding affinity, compared to simpler pyrazole derivatives.

Properties

IUPAC Name

1-pyridin-4-yl-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(22-16-6-10-20-11-7-16)23-17-8-12-25(24-17)13-15-4-1-3-14-5-2-9-21-18(14)15/h1-12H,13H2,(H2,20,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCKUDHAPVUCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN3C=CC(=N3)NC(=O)NC4=CC=NC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea with structurally or functionally analogous compounds, emphasizing key differences in structure, activity, and applications.

Compound Name Structural Features Biological Activity Key Findings
This compound (Target) Pyridin-4-yl, quinolin-8-ylmethyl, urea-linked pyrazole Potential kinase inhibition, antitumor activity (inferred from structural analogs) Limited commercial availability (discontinued by CymitQuimica ); no direct bioactivity data
4-Hydroxymethylpyrazole-3-carbonyl azide derivatives 4-hydroxymethylpyrazole core, variable substituents at position 3 ACTH receptor modulation, anti-inflammatory, antineoplastic Demonstrated activity in nonsteroidal anti-inflammatory drug (NSAID) design and kinase inhibition
Pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones Intramolecular cyclization products of 4-hydroxymethylpyrazole-3-isocyanates Precursors to bioactive ureas; moderate stability in aqueous media React with amines to form ureas, enabling modular synthesis of derivatives
3-Ureidopyrazoles with ethoxycarbonyl/carboxy groups Ethoxycarbonyl or carboxy groups at pyrazole position 4 Antitumor (e.g., inhibition of leukemia cell lines), kinase inhibition (e.g., CDK2) Higher solubility but reduced membrane permeability compared to hydroxymethyl analogs
Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Quinolin-8-yl ester with fluorinated alkyl chain Cannabinoid receptor modulation (inferred from fluoropentyl-indole scaffolds) Primarily explored in neurological disorders; unrelated to urea-based kinase targeting

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The quinolin-8-ylmethyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to quinoline-containing kinase inhibitors like bosutinib. However, this substitution could reduce aqueous solubility compared to 4-hydroxymethylpyrazole derivatives . Urea Linkage: The urea moiety in the target compound is critical for hydrogen bonding with kinase ATP-binding sites, a feature shared with FDA-approved kinase inhibitors (e.g., sorafenib).

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multistep procedures, including azide formation and Curtius rearrangement, as described for related 3-ureidopyrazoles . This contrasts with simpler ester or carboxy-substituted analogs, which are more straightforward to functionalize.

Notes

Methodological Considerations :

  • The Curtius reaction used for synthesizing related compounds requires careful control of amine stoichiometry to avoid intramolecular cyclization side products .
  • Computational modeling (e.g., molecular docking) is recommended to predict the target compound’s kinase selectivity, given the lack of empirical data.

Research Gaps: No peer-reviewed studies directly evaluate the biological activity of this compound.

Practical Implications :

  • The discontinuation of this compound by suppliers suggests challenges in scalability or stability, highlighting the need for improved synthetic routes or stabilization strategies.

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